Lipophilicity Advantage Over 3-Methylsulfanyl Analog: XLogP3-AA 4.4 vs. ACD/LogP 3.39
The target compound (CAS 941958-51-6) possesses a computed XLogP3-AA of 4.4 [1]. In contrast, the closest commercially available analog—6-(4-bromophenyl)-3-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894051-91-3)—has a predicted ACD/LogP of 3.39 . This ΔLogP of +1.01 units indicates substantially higher lipophilicity for the benzylsulfanyl derivative, which is expected to enhance passive membrane permeability and may improve cell-based assay performance for intracellular target engagement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 (PubChem computed) |
| Comparator Or Baseline | 6-(4-Bromophenyl)-3-(methylsulfanyl) analog (CAS 894051-91-3): ACD/LogP = 3.39 (ChemSpider predicted) |
| Quantified Difference | ΔLogP = +1.01 (target more lipophilic) |
| Conditions | Computed/predicted values from PubChem (XLogP3-AA 3.0) and ACD/Labs Percepta (v14.00); no experimental logP available for either compound |
Why This Matters
Higher lipophilicity correlates with enhanced passive membrane permeability, making this compound a more suitable candidate for intracellular target screening than the methylsulfanyl analog.
- [1] PubChem CID 8608258: 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/941958-51-6 View Source
